molecular formula C22H22N6O2 B2599984 5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775458-54-2

5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2599984
CAS RN: 1775458-54-2
M. Wt: 402.458
InChI Key: HMYZZEUNBHHZCU-UHFFFAOYSA-N
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Description

The compound “5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. It contains several functional groups and rings, including a 1H-indazole ring, a piperidine ring, and a 1,2,4-triazole ring .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on similar triazole derivatives has demonstrated their synthesis and antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007)). This suggests potential applications in developing antimicrobial agents.

Molecular Docking Studies and Anticancer Activities

Karayel (2021) conducted molecular stabilities, conformational analyses, and molecular docking studies on benzimidazole derivatives bearing 1,2,4-triazole, exploring their mechanism behind anticancer properties. The study highlights the importance of triazole derivatives as potential EGFR inhibitors with anticancer activity (Karayel, A. (2021)). This indicates the relevance of similar compounds in cancer research.

Fungicidal Activity

Mao et al. (2013) synthesized a series of novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole derivatives and tested their fungicidal activity. Some compounds showed 100% inhibition against specific fungal species at certain concentrations (Mao, H., Song, H., & Shi, D.-Q. (2013)). This demonstrates the potential of triazole derivatives in developing fungicidal agents.

Inhibition of Soluble Epoxide Hydrolase

Thalji et al. (2013) discovered 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase, highlighting the triazine and triazole functionalities' critical role in medicinal chemistry for targeting specific enzymes (Thalji, R. K., McAtee, J., Belyanskaya, S., Brandt, M., Brown, G. D., Costell, M., Ding, Y., Dodson, J., Eisennagel, S., Fries, R., Gross, J., Harpel, M., Holt, D., Israel, D., Jolivette, L., Krosky, D., Li, H., Lu, Q., Mandichak, T. L., Roethke, T. J., Schnackenberg, C., Schwartz, B., Shewchuk, L., Xie, W., Behm, D., Douglas, S., Shaw, A. L., & Marino, J. (2013)). This work underscores the importance of structural derivatives in the discovery and development of new pharmaceutical agents targeting specific biological pathways.

properties

IUPAC Name

3-[1-(1-methylindazole-3-carbonyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-26-18-10-6-5-9-17(18)19(25-26)21(29)27-13-11-15(12-14-27)20-23-24-22(30)28(20)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYZZEUNBHHZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)C4=NNC(=O)N4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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